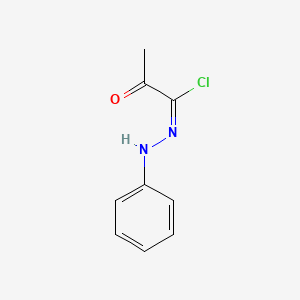

(1E)-2-oxo-N-phenylpropanehydrazonoyl chloride

Description

Role of Hydrazonoyl Chlorides as Versatile Synthetic Precursors in Contemporary Organic Chemistry

Hydrazonoyl halides, and specifically hydrazonoyl chlorides, are a class of highly reactive and versatile intermediates in organic synthesis. nih.govekb.eg Their significance stems from their ability to undergo a wide variety of reactions, providing pathways to numerous heterocyclic and acyclic compounds. scirp.org These compounds are considered valuable synthons, particularly for generating new heterocyclic molecules, some of which are challenging to produce through other methods. ekb.egbenthamdirect.com The reactivity of the hydrazonoyl halide moiety allows it to act as a precursor for 1,3-dipoles, which can then participate in cycloaddition reactions to form five-membered heterocyclic rings. ekb.eg The broad utility of hydrazonoyl halides is underscored by their application in the synthesis of compounds with diverse biological activities, including antimicrobial, antiviral, and antitumor properties. scirp.orgbenthamdirect.com

Contextualizing (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride within the Broader Field of Heterocyclic Synthesis

This compound, a specific α-ketohydrazonoyl halide, serves as a key building block in the synthesis of a wide array of nitrogen-containing heterocycles. nih.govekb.eg Its structure, featuring a reactive hydrazonoyl chloride group adjacent to a keto function, allows for diverse cyclization strategies. This compound is extensively used to construct important heterocyclic scaffolds such as pyrazoles, 1,2,3-triazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. benthamdirect.comfrontiersin.orgnih.govresearchgate.net The synthesis of such heterocycles is a cornerstone of medicinal chemistry and materials science, as these ring systems are prevalent in many biologically active compounds and functional materials. benthamdirect.comnih.gov For instance, the reaction of this compound and its derivatives with various nucleophiles and active methylene (B1212753) compounds provides direct routes to highly functionalized five- and six-membered rings, demonstrating its integral role in modern heterocyclic chemistry. nih.govnih.govnih.gov

Overview of the Established Synthetic Utility and Research Significance of this compound

The synthetic utility of this compound is well-documented through its application in numerous synthetic transformations. It is frequently prepared via the Japp-Klingemann reaction, where diazonium salts are coupled with 3-chloropentane-2,4-dione (B157559). nih.govresearchgate.net Once formed, it serves as a precursor for a variety of heterocyclic systems.

One notable application is in the synthesis of bis-hydrazones through reaction with carbohydrazides. nih.gov It also reacts with various sulfur and selenium nucleophiles. For example, its reaction with potassium thiocyanate (B1210189) or potassium selenocyanate (B1200272) yields 1,3,4-thiadiazol-2(3H)-imines and their selenadiazole analogs, respectively. ekb.eg These reactions highlight the compound's role in constructing heterocycles containing multiple heteroatoms.

Furthermore, this compound is a key intermediate in the synthesis of more complex fused heterocyclic systems. It has been used to prepare pyrazolo[3,4-d]pyrimidine derivatives, which in turn are converted into thiadiazole and selenadiazole-containing compounds. ekb.egekb.eg The reaction conditions for these transformations are often mild, typically involving refluxing in a suitable solvent like ethanol (B145695), sometimes in the presence of a base such as triethylamine (B128534) to neutralize the liberated HCl. nih.gov

The research significance of this compound lies in its ability to provide access to novel molecular scaffolds for biological evaluation. For instance, it has been used to create new thiadiazoles with potential antimicrobial activity and piperidinyl amidrazones that exhibit antiviral activity against herpes simplex viruses (HSV-1). researchgate.netnih.gov

The following tables summarize selected synthetic applications of this compound and its derivatives, showcasing its versatility.

Table 1: Synthesis of Bis-Pyrrole Derivatives

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Ref |

|---|

Table 2: Synthesis of Thiadiazole and Selenadiazole Derivatives

| Hydrazonoyl Chloride Derivative | Reactant | Solvent | Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| 2-(2-(1,3-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazono)-N-phenylpropanehydrazonoyl chloride | Potassium thiocyanate | Ethanol/Water | Reflux, 15 min | 1,3,4-Thiadiazol-2(3H)-imine derivative | ekb.egekb.eg |

Table 3: Synthesis of Bis-Hydrazone Derivatives

| Hydrazonoyl Chloride Derivative | Reactant | Solvent | Conditions | Product Type | Ref |

|---|

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-chloropentane-2,4-dione |

| Diethyl (Z,Z)-3,3'-(ethane-1,2-diyldiimino)dibut-2-enoate |

| Diethyl 1,1'-(ethane-1,2-diyl)bis(2,5-dimethyl-4-(phenylazo)-1H-pyrrole-3-carboxylate) |

| Potassium thiocyanate |

| Potassium selenocyanate |

| 1,3,4-Thiadiazol-2(3H)-imine |

| 1,3,4-Selenadiazol-2(3H)-imine |

| 2-(2-(1,3-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazono)-N-phenylpropanehydrazonoyl chloride |

| 2-oxo-N'-(4-substitutedphenyl)propanehydrazonoyl chloride |

| Triethylamine |

| Tetrahydrofuran (THF) |

| Ethanol |

Structure

3D Structure

Properties

IUPAC Name |

(1E)-2-oxo-N-phenylpropanehydrazonoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMVUVGFFYXCSY-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NNC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=N\NC1=CC=CC=C1)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Established Synthetic Methodologies for the Preparation of 1e 2 Oxo N Phenylpropanehydrazonoyl Chloride

Precursor Chemistry and Conventional Preparative Routes for Hydrazonoyl Chlorides

The most conventional and widely employed method for the synthesis of (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride and its analogs is the Japp-Klingemann reaction. nih.govwikipedia.org This reaction serves as a cornerstone in the formation of hydrazones from the coupling of an aryl diazonium salt with a compound containing an active methylene (B1212753) group.

The primary precursors for the synthesis of this compound are:

An Aryl Diazonium Salt: Specifically, benzenediazonium (B1195382) chloride is utilized. This is typically prepared in situ by the diazotization of aniline (B41778) using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). mdpi.comresearchgate.net The diazonium salt is highly reactive and is used immediately in the subsequent coupling reaction. mdpi.comresearchgate.net

An Active Methylene Compound: The choice of the active methylene compound is crucial for the formation of the desired product. For the synthesis of this compound, β-keto-esters or related compounds are used. A common precursor is 3-chloropentane-2,4-dione (B157559). ekb.eg In the presence of a base, this compound readily forms an enolate anion that acts as the nucleophile in the reaction.

The Japp-Klingemann reaction proceeds through the coupling of the benzenediazonium chloride with the enolate of the active methylene compound. This is followed by the cleavage of an acyl group. The reaction is typically carried out in a basic medium, with sodium acetate (B1210297) often serving as the base to facilitate the formation of the enolate. ekb.eg

Another established route for the synthesis of hydrazonoyl chlorides, in general, involves the direct halogenation of aldehyde or ketone hydrazones. mdpi.com This method, however, is less specific for the direct synthesis of α-keto hydrazonoyl chlorides like this compound. Additionally, the reaction of N'-substituted hydrazides with reagents like thionyl chloride can also yield hydrazonoyl chlorides.

Optimization Studies on Reaction Conditions for the Synthesis of this compound

The efficiency of the Japp-Klingemann reaction for the synthesis of this compound is highly dependent on the reaction conditions. While specific optimization studies for this exact compound are not extensively detailed in the literature, the general parameters influencing the yield and purity of hydrazonoyl chlorides are well-understood. Key factors that are typically optimized include temperature, pH (controlled by the choice and amount of base), solvent, and the stoichiometry of the reactants.

Key Reaction Parameters and Their Effects:

| Parameter | Condition | Effect on Reaction |

| Temperature | Typically low temperatures (0-5 °C) are maintained, especially during the formation and reaction of the diazonium salt. | Lower temperatures are crucial to prevent the decomposition of the unstable diazonium salt, thus maximizing the yield of the desired hydrazonoyl chloride. Increasing the temperature can lead to the formation of side products. ekb.eg |

| pH / Base | A weak base, such as sodium acetate, is commonly used to facilitate the formation of the enolate from the active methylene compound without causing significant decomposition of the diazonium salt. | The concentration of the base is critical. Insufficient base leads to a slow reaction rate, while an excessively high pH can promote side reactions and decomposition. The optimal pH ensures a balance between enolate formation and diazonium salt stability. ekb.eg |

| Solvent | Ethanol (B145695) is a frequently used solvent for this reaction. | The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Ethanol provides a suitable medium for both the formation of the diazonium salt and the subsequent coupling reaction. |

| Stoichiometry | Near-equimolar amounts of the aniline, sodium nitrite, and the active methylene compound are generally used. | Precise control of the stoichiometry is important to ensure the complete consumption of the limiting reagent and to minimize the presence of unreacted starting materials in the final product. |

It has been noted that conventional Japp-Klingemann conditions may not be suitable for all substrates, sometimes leading to the formation of stable azo compounds instead of the desired hydrazones. ekb.eg This underscores the importance of empirical optimization for specific precursor combinations to achieve high yields and purity of this compound.

Comparison of Synthetic Efficiency Across Different Methodologies

The Japp-Klingemann reaction stands out as the most efficient and direct method for the synthesis of this compound. Its primary advantages lie in the ready availability of the precursors and the relatively straightforward one-pot procedure.

Comparative Analysis of Synthetic Methodologies:

| Methodology | Precursors | Advantages | Disadvantages |

| Japp-Klingemann Reaction | Aniline, sodium nitrite, 3-chloropentane-2,4-dione (or similar active methylene compounds) | - Readily available and inexpensive starting materials. - Generally proceeds with good yields under optimized conditions. - A well-established and reliable method. | - The diazonium salt intermediate is unstable and requires careful temperature control. - Reaction conditions may require optimization for different substrates. ekb.eg |

| Direct Halogenation of Hydrazones | Pre-formed aryl hydrazone, halogenating agent (e.g., N-chlorosuccinimide) | - Avoids the use of unstable diazonium salts. | - Requires the prior synthesis of the specific hydrazone precursor. - May lack regioselectivity for more complex hydrazones. - Can be less direct for α-keto hydrazonoyl chlorides. mdpi.com |

| Reaction of Hydrazides with Chlorinating Agents | N'-substituted hydrazide, thionyl chloride | - An alternative route that does not involve diazonium salts. | - The required N'-substituted hydrazide may not be readily available. - The reaction conditions (e.g., elevated temperatures) might not be suitable for all substrates. |

Reactivity and Fundamental Reaction Pathways of 1e 2 Oxo N Phenylpropanehydrazonoyl Chloride

Nucleophilic Addition-Elimination Processes Involving the Hydrazonoyl Chloride Moiety

The primary reaction pathway for (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride involves nucleophilic addition to the carbon-nitrogen double bond, followed by the elimination of hydrogen chloride. This sequence allows for the introduction of various functional groups at the carbon center of the hydrazonoyl moiety.

Reactions with Nitrogen-Centric Nucleophiles (e.g., Amines, Hydrazines)

This compound readily reacts with nitrogen-based nucleophiles. For instance, its reaction with acylhydrazines results in condensation products. Specifically, the reaction with benzoylhydrazine leads to the formation of 2-(2-benzoylhydrazono)-N'-phenylpropanehydrazonoyl chloride. nih.gov This reaction underscores the utility of the hydrazonoyl chloride as a building block for more complex molecular architectures.

In the presence of secondary amines like piperidine, N-aryl-2-oxopropanehydrazonoyl chlorides can undergo further transformations. While direct substitution on the hydrazonoyl carbon can occur, these intermediates can also participate in one-pot reactions with other components, such as aromatic aldehydes, to yield complex heterocyclic structures. researchgate.net

| Nucleophile | Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| Acylhydrazine | Benzoylhydrazine | 2-(2-benzoylhydrazono)-N'-phenylpropanehydrazonoyl chloride | - | - | nih.gov |

| Secondary Amine | Piperidine | (1E,2Z,3E)-1-(piperidin-1-yl)-1-(arylhydrazono)-2-[(benzoyl/benzothiazol-2-oyl)hydrazono]-4-(aryl1)but-3-enes | One-pot with aromatic aldehydes | - | researchgate.net |

Reactions with Sulfur-Centric Nucleophiles (e.g., Thiols, Thioamides, Carbodithioates)

The reactions of this compound with sulfur-containing nucleophiles are well-documented and provide efficient routes to various sulfur-containing heterocycles. The reaction with sodium thiophenolate, for example, proceeds via a nucleophilic substitution to yield phenyl 2-oxo-N′-phenylpropanehydrazonothioate. nih.gov This thiohydrazonate intermediate can be further reacted with hydrazines to form more complex structures. nih.gov

Thioamides and similar compounds are also effective nucleophiles. The reaction of 2-oxo-N'-arylpropanehydrazonoyl chlorides with 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide in the presence of a base like triethylamine (B128534) leads to the formation of 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net This transformation occurs through an initial nucleophilic attack by the sulfur atom, followed by an intramolecular cyclization with the elimination of a water molecule.

| Nucleophile | Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| Thiol | Sodium thiophenolate | Phenyl 2-oxo-N′-phenylpropanehydrazonothioate | Ethanol (B145695), room temperature | 83 | nih.gov |

| Hydrazinecarbothioamide | 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide | 1,3,4-thiadiazole derivative | Ethanol, reflux, triethylamine | - | researchgate.net |

Reactions with Oxygen-Centric Nucleophiles

Cyclocondensation Reactions in the Formation of Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly five-membered rings, through cyclocondensation reactions. These reactions often proceed through the in-situ generation of a reactive intermediate, such as a nitrilimine, which then undergoes cycloaddition.

[3+2] Cycloaddition Analogues Leading to Five-Membered Heterocycles

Hydrazonoyl chlorides, in the presence of a base, can eliminate hydrogen chloride to form nitrilimines. These 1,3-dipolar species are highly reactive and readily undergo [3+2] cycloaddition reactions with various dipolarophiles to afford five-membered heterocyclic rings.

The reaction of N-aryl-2-oxopropanehydrazonoyl chlorides with thioamides is a prime example of a reaction that can be viewed as a formal [3+2] cycloaddition. The process leads to the formation of 1,3,4-thiadiazoles. researchgate.net The thioamide acts as a two-atom component that reacts with the three-atom nitrilimine intermediate.

Mechanisms of Ring Closure and Product Formation

The mechanism for the formation of heterocyclic systems from this compound generally involves a multi-step sequence.

In the case of reactions with sulfur nucleophiles like thioamides to form 1,3,4-thiadiazoles, the proposed mechanism initiates with the deprotonation of the thioamide by a base, followed by a nucleophilic attack of the resulting thiolate on the electrophilic carbon of the hydrazonoyl chloride. This is followed by an intramolecular cyclization where the nitrogen of the hydrazonoyl moiety attacks the carbonyl carbon of the thioamide-derived portion. Subsequent dehydration then leads to the aromatic 1,3,4-thiadiazole ring.

Alternatively, under basic conditions, the hydrazonoyl chloride can first be converted to a nitrilimine. This highly reactive 1,3-dipole then undergoes a cycloaddition with the C=S double bond of the thioamide. This concerted or stepwise cycloaddition directly leads to the five-membered heterocyclic ring.

Electrophilic Reactivity and Derivatization Pathways

This compound is a member of the hydrazonoyl halide class of compounds, which are versatile synthons in organic chemistry, particularly for the synthesis of heterocyclic systems. nih.govresearchgate.netbohrium.com The reactivity of this compound is dominated by the electrophilic character of the carbon atom bonded to the chlorine. This carbon is susceptible to nucleophilic attack; however, the most fundamental reaction pathway proceeds through the in situ generation of a highly reactive intermediate known as a nitrilimine. researchgate.net

This transformation is typically achieved by dehydrohalogenation using a base, which abstracts the acidic N-H proton, followed by the elimination of the chloride ion. The resulting nitrilimine (a 1,3-dipole) is the key reactive species that dictates the subsequent derivatization pathways.

Once generated, the nitrilimine readily participates in [3+2] cycloaddition reactions with a wide variety of dipolarophiles. This reactivity provides a powerful and convergent strategy for the construction of five-membered heterocyclic rings. For instance, reaction with compounds containing carbon-carbon multiple bonds (alkenes and alkynes) leads to the formation of pyrazoline and pyrazole (B372694) derivatives, respectively. nih.gov Similarly, reactions with nitriles afford 1,2,4-triazoles, while reactions with thioketones or isothiocyanates can yield thiadiazole derivatives.

Beyond cycloadditions, the nitrilimine intermediate can also react with various nucleophiles. For example, reactions with amines or hydrazines can lead to the formation of amidrazones or other substituted hydrazine (B178648) derivatives. The versatility of this compound as a precursor for the nitrilimine intermediate makes it a valuable building block for creating a diverse library of complex organic molecules. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Hydrazonoyl Halides via Nitrilimine Intermediates

| Dipolarophile/Nucleophile | Resulting Heterocyclic System |

| Alkenes | Pyrazolines |

| Alkynes | Pyrazoles |

| Nitriles | 1,2,4-Triazoles |

| Thioamides/Thioketones | 1,3,4-Thiadiazoles |

| Isothiocyanates | Thiadiazoles |

| Azides | Tetrazoles |

| Amines | Amidrazones |

Influence of Catalysis on Reaction Kinetics and Selectivity

Catalysis plays a pivotal role in controlling the reactions of this compound. The choice of catalyst directly influences the rate of formation of the key nitrilimine intermediate and can affect the selectivity of subsequent reactions, dictating the final product distribution.

Acid Catalysis (e.g., Concentrated H₂SO₄)

The use of strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) is not the conventional method for activating hydrazonoyl halides towards their typical cycloaddition pathways. The primary role of catalysis in the reactivity of this compound is to facilitate dehydrohalogenation to form the nitrilimine intermediate, a process that requires a base, not an acid.

However, under strong acid catalysis, a different reaction pathway, analogous to the Fischer indole (B1671886) synthesis, may be considered. The Fischer indole synthesis involves the acid-catalyzed cyclization of arylhydrazones to form indoles. wikipedia.orgnih.govalfa-chemistry.com Given that this compound contains a phenylhydrazone-like structure, it is plausible that treatment with a strong acid like H₂SO₄ could induce an intramolecular cyclization. This reaction would likely proceed through protonation of the carbonyl oxygen or the hydrazone nitrogen, followed by a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement and subsequent cyclization to yield an indole derivative, although this specific application for this compound is not extensively documented in the literature. byjus.comorganic-chemistry.org The harsh conditions of concentrated H₂SO₄ could also lead to competing side reactions, such as hydrolysis or degradation.

Base Catalysis (e.g., Triethylamine)

Base catalysis is the most common and effective method for promoting reactions with this compound and other hydrazonoyl halides. researchgate.netnih.gov Organic bases, such as triethylamine (TEA), are frequently employed for this purpose. nih.gov

The primary function of triethylamine is to act as a proton acceptor, removing the acidic proton from the N-H group of the hydrazonoyl chloride. This initial deprotonation is the rate-determining step for the formation of the nitrilimine intermediate. The subsequent elimination of the chloride ion is typically fast.

Mechanism of Base Catalysis:

Deprotonation: Triethylamine abstracts the proton from the nitrogen atom of the hydrazonoyl chloride.

Elimination: The resulting anion undergoes rapid elimination of a chloride ion.

Intermediate Formation: This 1,3-elimination process generates the highly reactive nitrilimine 1,3-dipole in situ.

Table 2: Role of Triethylamine in Reactions of this compound

| Step | Description | Catalyst Role | Impact on Kinetics/Selectivity |

| 1. Activation | Deprotonation of the N-H group | Acts as a Brønsted-Lowry base | Controls the rate of formation of the active intermediate |

| 2. Reaction | In situ generation of nitrilimine | Facilitates the key elimination step | Enables subsequent rapid cycloaddition or nucleophilic reactions |

| 3. Byproduct Formation | Forms triethylammonium (B8662869) hydrochloride salt | Sequesters the eliminated HCl | Prevents side reactions and drives the equilibrium forward |

Heterogeneous Catalysis (e.g., Chitosan-grafted Poly(vinylpyridine))

In line with the principles of green chemistry, heterogeneous catalysts are sought as sustainable alternatives to homogeneous bases like triethylamine. Chitosan-grafted-poly(4-vinylpyridine) (Cs-PVP) is a promising biocatalyst for this purpose. This polymeric material combines the robust, biodegradable backbone of chitosan (B1678972) with the basic pyridine (B92270) moieties of poly(4-vinylpyridine).

The pyridine units grafted onto the chitosan surface possess lone pairs of electrons on their nitrogen atoms, allowing them to function as basic sites, analogous to triethylamine. When used as a catalyst for reactions involving this compound, the Cs-PVP beads can facilitate the necessary dehydrohalogenation to generate the nitrilimine intermediate.

The primary advantages of using a heterogeneous catalyst like Cs-PVP include:

Easy Separation: The solid catalyst beads can be easily removed from the reaction mixture by simple filtration, simplifying product purification.

Reusability: The catalyst can be recovered, washed, and reused for multiple reaction cycles, reducing waste and cost.

Reduced Environmental Impact: It avoids the use of soluble organic bases and the formation of soluble ammonium (B1175870) salt byproducts that can complicate waste disposal.

The catalytic activity of Cs-PVP is attributed to the accessible basic sites on the polymer surface, making it an effective and environmentally friendly option for synthesizing heterocyclic compounds from hydrazonoyl halides.

Table 3: Comparison of Homogeneous vs. Heterogeneous Base Catalysis

| Feature | Homogeneous (Triethylamine) | Heterogeneous (Cs-PVP) |

| Catalyst State | Soluble in reaction medium | Insoluble solid (beads) |

| Separation | Requires extraction or distillation | Simple filtration |

| Reusability | Not typically reusable | Reusable for multiple cycles |

| Work-up | More complex; salt byproduct removal | Simplified; cleaner reaction |

| Environmental Impact | Higher potential for solvent waste | Greener, more sustainable process |

Application of Green Chemistry Principles in Reactions Utilizing this compound (e.g., Ultrasonic Irradiation)

The application of green chemistry principles to organic synthesis aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. Ultrasonic irradiation is an energy-efficient activation technique that aligns with these principles and can be effectively applied to reactions involving this compound.

Sonochemistry, the application of ultrasound to chemical reactions, relies on the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized "hot spots" with extremely high temperatures (several thousand Kelvin) and pressures, leading to a dramatic acceleration of chemical reactions.

For reactions involving this compound, ultrasonic irradiation can offer several benefits:

Increased Reaction Rates: The high energy supplied by cavitation can significantly shorten reaction times compared to conventional heating methods.

Higher Yields: By promoting more efficient energy transfer, sonication can lead to higher product yields and fewer side products.

Milder Conditions: Reactions can often be conducted at lower bulk temperatures, reducing energy consumption and preventing the degradation of thermally sensitive compounds.

Enhanced Mass Transfer: In heterogeneous systems, such as those using the Cs-PVP catalyst, ultrasound can improve the interaction between reactants and the catalyst surface.

The synthesis of heterocyclic compounds from this compound, which often requires base-catalyzed conditions, can be made more efficient and environmentally benign by replacing conventional heating with ultrasonic irradiation. This approach can lead to rapid, high-yield syntheses at ambient temperature, thereby representing a significant green enhancement.

Table 4: Hypothetical Comparison of Conventional vs. Ultrasonic Methods for Pyrazole Synthesis

| Parameter | Conventional Method (Reflux) | Ultrasonic Irradiation Method |

| Energy Source | Thermal (Heating mantle) | Acoustic (Ultrasonic bath) |

| Reaction Time | Several hours (e.g., 6-8 h) | Minutes to a few hours (e.g., 30-90 min) |

| Temperature | Elevated (e.g., 80-100 °C) | Ambient or slightly elevated (e.g., 25-40 °C) |

| Product Yield | Good to excellent | Often higher than conventional method |

| Energy Consumption | High | Low |

| Green Aspect | Less energy efficient | Energy efficient, faster process |

Synthetic Applications of 1e 2 Oxo N Phenylpropanehydrazonoyl Chloride in Constructing Diverse Heterocyclic Scaffolds

Construction of Five-Membered Heterocycles

The electrophilic carbon of the hydrazonoyl chloride and the nucleophilic nitrogen of the hydrazone moiety make (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride an ideal precursor for [3+2] cycloaddition reactions, leading to a variety of five-membered heterocycles.

Thiazole (B1198619) Derivatives and Fused Thiazole Systems

Thiazole rings are significant pharmacophores found in many biologically active compounds. The synthesis of thiazole derivatives using this compound typically involves its reaction with sulfur-containing nucleophiles, most notably thiosemicarbazide (B42300) and its derivatives.

The general reaction proceeds through the initial nucleophilic attack of the sulfur atom of the thiosemicarbazide derivative onto the electrophilic carbon of the hydrazonoyl chloride. This is followed by an intramolecular cyclization with the elimination of hydrogen chloride and water to yield the final thiazole product. For instance, the reaction of 2-(1-(2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene) hydrazine-1-carbothioamide with α-aryl-2-oxopropane hydrazonoyl chlorides in dioxane with a triethylamine (B128534) catalyst results in the formation of complex bi-thiazole structures. organic-chemistry.org Similarly, various pyrazoline-based thiazole derivatives can be synthesized by reacting hydrazonyl chloride derivatives with 1-thiocarbamoyl-2-pyrazolines in ethanol (B145695). researchgate.net

Table 1: Synthesis of Thiazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |

|---|---|---|---|---|

| Hydrazonoyl Chloride Derivative | 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazoline | Ethanol | Thiazolylpyrazoline derivative | researchgate.net |

| α-Aryl-2-oxopropane hydrazonoyl chloride | Thiazolyl thiosemicarbazone | Dioxane, Triethylamine | Bi-thiazole derivative | organic-chemistry.org |

1,3,4-Thiadiazole (B1197879) Architectures

The 1,3,4-thiadiazole scaffold is another important heterocyclic system accessible from this compound. One effective method involves the reaction of N-phenyl 2-oxopropanehydrazonoyl chloride with 1,3,4-thiadiazolenaminones. nih.govscirp.org This reaction, typically carried out in dioxane with triethylamine as a base, proceeds via a [3+2] cycloaddition pathway to afford highly substituted 1,3,4-thiadiazoles. nih.govscirp.org

Another significant route is the reaction between hydrazonoyl chlorides and thiosemicarbazide derivatives. The reaction of thiosemicarbazides with 2-oxo-N-phenylpropanehydrazonoyl chloride can lead to cyclodesulfurization, yielding 1,3,4-oxadiazoles and hydrazonothioates, demonstrating the complex reactivity of these precursors. impactfactor.org The specific synthesis of 1,3,4-thiadiazoles often involves the reaction of hydrazonoyl chlorides with compounds like potassium thiocyanate (B1210189), which act as a source of the sulfur and nitrogen atoms required for the ring system. msu.edu

Table 2: Synthesis of 1,3,4-Thiadiazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |

|---|---|---|---|---|

| N-phenyl 2-oxopropanehydrazonoyl chloride | 1,3,4-Thiadiazolenaminone | Dioxane, Triethylamine | Substituted 1,3,4-Thiadiazole | nih.govscirp.org |

Thiophene (B33073) Scaffolds

The synthesis of thiophene scaffolds from this compound is not as extensively documented as for other heterocycles. Generally, thiophene synthesis involves the reaction of a four-carbon unit with a sulfurizing agent. mdpi.com The Gewald reaction, for example, is a common method for synthesizing 2-aminothiophenes but does not typically employ hydrazonoyl chlorides as starting materials. While hydrazonoyl halides are versatile, their direct application in the construction of the thiophene ring through reactions with sulfur nucleophiles to provide the complete carbon-sulfur backbone is not a commonly reported synthetic strategy in the reviewed literature. The high nucleophilicity of sulfur compounds makes them excellent partners in S N 2 reactions, but specific examples leading to thiophene rings from this particular hydrazonoyl chloride were not prominently featured in the surveyed research.

Pyrazole (B372694) and Related Derivatives

Pyrazoles are a well-known class of heterocyclic compounds, and their synthesis is one of the most common applications of hydrazonoyl halides. The reaction of this compound with compounds containing an active methylene (B1212753) group is a classic and efficient method for constructing the pyrazole ring.

This synthesis proceeds via an initial nucleophilic substitution of the chlorine atom by the carbanion of the active methylene compound, followed by an intramolecular cyclization through the attack of a hydrazone nitrogen onto a carbonyl or cyano group, with subsequent dehydration. mdpi.com Enaminones are particularly effective reaction partners. The reaction of 3-dimethylamino-1-naphthalen-1-ylpropenone with various hydrazonoyl halides in ethanol, catalyzed by chitosan (B1678972), yields 3,4-disubstituted pyrazoles. This demonstrates a green and efficient approach to these valuable scaffolds.

Table 3: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |

|---|---|---|---|---|

| Hydrazonoyl Halides | Enaminone (e.g., 3-dimethylamino-1-naphthalen-1-ylpropenone) | Ethanol, Chitosan, Microwave | 3,4-Disubstituted Pyrazoles | |

| Phenylhydrazine | Ethyl Acetoacetate (1,3-dicarbonyl) | Nano-ZnO catalyst | 1,3,5-Substituted Pyrazole |

Construction of Six-Membered and Fused Heterocyclic Systems

Beyond five-membered rings, this compound and structurally related compounds are valuable in synthesizing six-membered heterocycles, particularly those containing nitrogen.

Pyridone and Pyridine (B92270) Derivatives

The synthesis of pyridone and pyridine derivatives can be achieved through the reaction of arylhydrazonopropanals, which are closely related to and can be derived from the title hydrazonoyl chloride, with active methylene reagents. For example, the condensation of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate (B8463686) in acetic acid can yield either a 2-hydroxynicotinate (a pyridone tautomer) or a 2-aminonicotinate (a pyridine derivative), depending on the concentration of ammonium (B1175870) acetate (B1210297) used as a catalyst.

The reaction mechanism is believed to involve an initial condensation to form an intermediate that undergoes cyclization. In the absence of a high concentration of ammonia, the intermediate undergoes a Dimroth-type rearrangement to yield the pyridone derivative. In the presence of excess ammonium acetate, the intermediate is proposed to form an amidine which then cyclizes to the pyridine derivative. This tunable reactivity allows for the selective synthesis of either pyridones or pyridines from a common precursor.

Table 4: Synthesis of Pyridine and Pyridone Derivatives from Arylhydrazonopropanals

| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |

|---|---|---|---|---|

| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal | Ethyl cyanoacetate | Acetic acid, Catalytic ammonium acetate | 2-Hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester (Pyridone) |

Pyrimidine (B1678525) and Fused Pyrimidine Systems

This compound serves as a key precursor for the synthesis of biologically relevant fused pyrimidine systems, including pyrido[2,3-d]pyrimidinethiones and their triazolo-fused analogues.

Pyrido[2,3-d]pyrimidinethiones

The synthesis of pyrido[2,3-d]pyrimidinethiones can be achieved through the reaction of this compound with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This reaction proceeds via an initial S-alkylation of the thiouracil derivative, followed by an intramolecular cyclization. The presence of a base, such as triethylamine or sodium ethoxide, is typically required to facilitate the reaction by neutralizing the hydrogen chloride generated during the process. The resulting pyrido[2,3-d]pyrimidinethione core is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities.

| Reactant 1 | Reactant 2 | Product |

| This compound | 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Pyrido[2,3-d]pyrimidinethione derivative |

Pyrido[2,3-d]nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidin-5(1H)-ones

Further elaboration of the pyrido[2,3-d]pyrimidine (B1209978) scaffold can lead to the formation of more complex fused heterocyclic systems. For instance, the reaction of a 2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one with hydrazonoyl chlorides, including this compound, can yield pyrido[2,3-d] nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidin-5(1H)-ones. This transformation involves the initial formation of a hydrazonothioate intermediate, which then undergoes an intramolecular cyclization with the elimination of a molecule of hydrogen sulfide (B99878) to afford the final tricyclic product. These compounds are of interest due to their potential as antimicrobial agents. researchgate.netmdpi.com

| Reactant 1 | Reactant 2 | Product |

| 2-Thioxopyrido[2,3-d]pyrimidin-4(3H)-one derivative | This compound | Pyrido[2,3-d] nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidin-5(1H)-one derivative |

Pyranone Derivatives

The synthesis of pyranone derivatives from this compound typically involves its reaction with active methylene compounds. For example, condensation with β-ketoesters or malononitrile (B47326) in the presence of a suitable base can lead to the formation of highly substituted pyranone rings. The reaction mechanism generally proceeds through an initial nucleophilic attack of the carbanion generated from the active methylene compound on the carbon atom of the hydrazonoyl chloride, followed by cyclization and elimination of hydrogen chloride and water.

Coumarin (B35378) Derivatives and Their Fused Systems

Coumarin derivatives can be synthesized using this compound through reactions with various phenolic compounds. The Pechmann condensation, a classic method for coumarin synthesis, can be adapted to utilize this hydrazonoyl chloride. The reaction of this compound with a phenol, often in the presence of a Lewis acid catalyst, can lead to the formation of a coumarin scaffold. The specific substitution pattern on the resulting coumarin is dependent on the nature of the starting phenol. Fused coumarin systems can be accessed by employing polycyclic phenols or by further functionalization of the initially formed coumarin ring.

Synthesis of Acyclic Derivatives and Key Intermediates

Beyond its role in the direct synthesis of heterocyclic rings, this compound is also instrumental in the preparation of acyclic derivatives that serve as important intermediates for more complex molecular architectures.

Formation of Morpholinylchalcones

The reaction of this compound with morpholine (B109124) can lead to the formation of a morpholinyl-substituted intermediate. While not a direct synthesis of a chalcone (B49325), this intermediate can be a precursor to chalcone-like structures. The nucleophilic attack of the secondary amine of morpholine on the electrophilic carbon of the hydrazonoyl chloride results in the displacement of the chlorine atom. The resulting hydrazone can then potentially undergo further reactions, such as condensation with an appropriate aldehyde, to yield a morpholinyl-functionalized chalcone derivative.

| Reactant 1 | Reactant 2 | Intermediate Product |

| This compound | Morpholine | N-morpholinyl-2-oxo-N'-phenylpropanehydrazone |

Generation of Ketene N,S-acetals

The term "ketene N,S-acetal" typically refers to a molecule with the general structure R₂C=C(NR'₂)(SR''). While direct synthesis of such a scaffold from this compound has not been extensively documented, the reaction of this hydrazonoyl chloride with sulfur nucleophiles provides access to closely related and synthetically valuable thiohydrazonate derivatives. These reactions underscore the utility of the hydrazonoyl chloride moiety as a versatile electrophilic partner.

Research has demonstrated that N-aryl 2-oxopropanehydrazonoyl chlorides undergo facile nucleophilic substitution with thiols. Specifically, the reaction of this compound with sodium thiophenolate in ethanol at room temperature results in the displacement of the chloride atom. researchwithrowan.com The reaction proceeds smoothly over one hour to yield phenyl 2-oxo-N′-phenylpropanehydrazonothioate. researchwithrowan.com This product is formed in high yield and serves as a key intermediate for further synthetic transformations, particularly in the construction of sulfur-containing heterocycles like 1,3,4-thiadiazoles. researchwithrowan.com

The formation of this thiohydrazonate ester is a testament to the high reactivity of the carbon-chlorine bond in the parent hydrazonoyl chloride, which is activated by the adjacent hydrazone functionality. This reaction provides a straightforward method for introducing a sulfur-substituent onto the core scaffold.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | Sodium thiophenolate | Ethanol | Room Temperature, 1 hr | Phenyl 2-oxo-N′-phenylpropanehydrazonothioate | 83 | researchwithrowan.com |

Phenacyl Derivatives

The reaction of this compound with active methylene compounds is a well-established route for the synthesis of various heterocyclic systems, particularly substituted pyrazoles. mdpi.com These reactions typically proceed by the initial substitution of the chloride by the carbanion of the active methylene compound, followed by an intramolecular cyclization.

However, a detailed investigation of the literature did not yield specific examples of this compound being directly utilized for the synthesis of acyclic phenacyl derivatives through reaction with phenacyl carbanions or related enolates. While the reactivity profile of hydrazonoyl halides suggests that such a reaction is plausible, specific research findings detailing this synthetic application are not currently available. The primary documented application involving C-C bond formation with this substrate leads to cyclic structures rather than the generation of phenacyl-substituted derivatives. mdpi.com

Advanced Spectroscopic and Analytical Characterization of Reaction Products Derived from 1e 2 Oxo N Phenylpropanehydrazonoyl Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR analyses are employed to map the proton environment and the carbon skeleton of the synthesized compounds, respectively.

¹H NMR spectroscopy provides critical information about the number, environment, and connectivity of protons in a molecule. In the characterization of derivatives of (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride, ¹H NMR spectra are used to confirm the successful cyclization and functional group transformations.

For instance, in a series of 3-aryl-2-benzoylimino-5-(1-phenyl-3-acetyl-pyrazol-4-yl-carbonyl)-1,3,4-thiadiazoles, the spectra consistently show characteristic singlet signals in the range of δ 2.38–2.44 ppm, which are assigned to the protons of the acetyl (CH₃) group. mdpi.com Another key diagnostic signal is a singlet observed between δ 9.31 and 9.34 ppm, corresponding to the proton at the 5-position of the pyrazole (B372694) ring (pyrazole-CH). mdpi.com The aromatic protons typically appear as complex multiplets in the expected regions. sphinxsai.com Similarly, for certain pyrazole derivatives, the NH proton of the pyrazole ring can be identified as a singlet signal in the δ 9.0–10.34 ppm range. mdpi.com The presence and specific chemical shifts of these signals provide definitive proof of the proposed molecular structures. researchgate.net

Table 1: Selected ¹H NMR Spectral Data for Representative Reaction Products

| Compound Class | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Pyrazolyl-thiadiazoles | Acetyl Protons (CH₃) | 2.38–2.44 | Singlet | mdpi.com |

| Pyrazolyl-thiadiazoles | Pyrazole-CH | 9.31–9.34 | Singlet | mdpi.com |

| Thiadiazole-pyrazoles | Pyrazole-NH | 9.0–10.34 | Singlet | mdpi.com |

| Imino-thiadiazoles | Aryl Protons | 7.2–8.2 | Multiplet | sphinxsai.com |

¹³C NMR spectroscopy is instrumental in defining the carbon framework of the synthesized molecules. It corroborates the structural features deduced from ¹H NMR and provides evidence for the presence of quaternary carbons and carbonyl groups that are silent in proton spectra.

In the analysis of pyrazolyl-thiadiazole derivatives, ¹³C NMR spectra reveal multiple signals corresponding to carbonyl carbons. mdpi.com For example, three distinct signals have been identified in the regions of δ 172–176 ppm, 189–190 ppm, and 196–206 ppm, attributed to the carbons of the three different carbonyl groups within the molecule. mdpi.com The specific chemical shifts of the carbons in the heterocyclic rings and the attached phenyl groups further solidify the structural assignment, ensuring a complete and accurate elucidation of the carbon skeleton. jocpr.comresearchgate.net

Table 2: Selected ¹³C NMR Spectral Data for Carbonyl Carbons

| Compound Class | Carbonyl Group | Chemical Shift (δ, ppm) | Reference |

| Pyrazolyl-thiadiazoles | C=O | 172–176 | mdpi.com |

| Pyrazolyl-thiadiazoles | C=O | 189–190 | mdpi.com |

| Pyrazolyl-thiadiazoles | C=O | 196–206 | mdpi.com |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, characteristic vibrational frequencies of specific bonds can be determined.

The IR spectra of reaction products derived from this compound provide clear evidence of chemical transformation. For example, in the synthesis of certain pyrazolyl-thiadiazoles, the appearance of three distinct carbonyl (C=O) absorption bands in the regions of 1694–1680 cm⁻¹, 1642–1636 cm⁻¹, and 1617–1604 cm⁻¹ confirms the presence of these groups in the final product. mdpi.com In other cases, the formation of a thiadiazole-pyrazole linked product is supported by the presence of a single carbonyl band near 1610 cm⁻¹ for the benzoylimino group. mdpi.com Furthermore, the formation of imino-thiadiazole derivatives is confirmed by characteristic bands for N-H stretching at 3400-3500 cm⁻¹ and C=N stretching between 1601-1661 cm⁻¹. sphinxsai.com The disappearance of absorption bands from the parent enaminone compounds can also be a key indicator of a successful reaction. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Reaction Products

| Compound Class | Functional Group | Absorption Frequency (ν, cm⁻¹) | Reference |

| Pyrazolyl-thiadiazoles | Carbonyl (C=O) | 1694–1680, 1642–1636, 1617–1604 | mdpi.com |

| Thiadiazole-pyrazoles | Benzoylimino (C=O) | ~1610 | mdpi.com |

| Imino-thiadiazoles | N-H Stretch | 3400–3500 | sphinxsai.com |

| Imino-thiadiazoles | C=N Stretch | 1601–1661 | sphinxsai.com |

| Pyrazole derivatives | C=N Stretch | 1566-1595 | jocpr.com |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of the synthesized compounds, which provides strong confirmation of their chemical formula. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

The structures of various pyrazole and 1,3,4-thiadiazole (B1197879) derivatives synthesized from this compound have been consistently confirmed using mass spectrometry. mdpi.comjocpr.com This analysis validates the molecular weights of the target products, aligning the experimentally determined mass with the calculated theoretical mass. uobaghdad.edu.iq This confirmation is a critical step in the characterization process, complementing the structural details provided by NMR and IR spectroscopy. sphinxsai.comeurjchem.com

Elemental Microanalysis for Compositional Verification

Elemental microanalysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized substance.

The structures of the novel heterocyclic compounds derived from this compound have been rigorously established through elemental analysis. mdpi.com The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed structures. A close correlation between the found and calculated values provides definitive evidence for the elemental composition and purity of the synthesized compounds, thereby validating the proposed molecular formulas. sphinxsai.com

Theoretical and Computational Chemistry Studies Relevant to 1e 2 Oxo N Phenylpropanehydrazonoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and molecular orbitals of hydrazonoyl halides. While specific studies on (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride are not extensively documented, research on structurally analogous compounds, such as C-methoxycarbonyl-N-aryl chlorohydrazones, offers valuable transferable insights. researchgate.net

DFT calculations have been successfully used to determine the optimized geometries, spectroscopic parameters, and electronic properties of various hydrazone derivatives. researchgate.netbohrium.com For this compound, such calculations would typically reveal a planar geometry around the C=N bond. The Z isomer is often found to be thermodynamically more stable than the E isomer in related chlorohydrazones due to electrostatic interactions between the dipoles of the C=O, C-Cl, and N-H bonds, which can overcome the stabilization from intramolecular hydrogen bonding in the E isomer. researchgate.net

The electronic properties can be further understood through Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. In hydrazone derivatives, the HOMO is generally distributed over the hydrazone moiety and the phenyl ring, while the LUMO is often centered on the C=N bond and the carbonyl group. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net For instance, in a study of halo-functionalized hydrazones, the energy gaps were calculated to be around 7.2 eV, indicating significant stability. researchgate.netbohrium.com

Below is a hypothetical data table summarizing typical quantum chemical calculation results for a molecule like this compound, based on data from related compounds.

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.0 eV |

| HOMO-LUMO Gap | 5.5 eV |

| Dipole Moment | 3.2 D |

| NBO Charge on N(H) | -0.45 e |

| NBO Charge on C(Cl) | +0.25 e |

Computational Investigations of Reaction Mechanisms and Transition States

Hydrazonoyl halides are well-known precursors for the in-situ generation of nitrile imines via base-induced dehydrohalogenation. nih.govresearchgate.netresearchgate.net Computational studies, particularly DFT calculations, are instrumental in elucidating the mechanism of this elimination reaction and the subsequent cycloaddition reactions of the resulting nitrile imine. nih.govorganic-chemistry.org

The formation of the nitrile imine is a crucial step that dictates the subsequent reactivity of the system. lookchemmall.com Transition state theory, a cornerstone of reaction kinetics, is often employed in conjunction with computational methods to locate the transition state structure and calculate the activation energy for this process. utexas.eduwikipedia.orglibretexts.org For the dehydrohalogenation of a hydrazonoyl chloride, the transition state would involve the abstraction of the N-H proton by a base and the concurrent elimination of the chloride ion. The calculated energy barrier for this step provides a quantitative measure of the reaction rate.

The resulting nitrile imine is a highly reactive 1,3-dipole that readily undergoes [3+2] cycloaddition reactions with various dipolarophiles. nih.govmdpi.com DFT calculations have been extensively used to study the regioselectivity and stereoselectivity of these cycloadditions. nih.gov The relative energies of the possible transition states leading to different regioisomers are calculated to predict the experimentally observed outcome. For example, in the reaction of a nitrile imine with an unsymmetrical alkene, two different transition states corresponding to the two possible regioisomers can be modeled. The transition state with the lower activation energy will correspond to the major product. These calculations often reveal that the observed regioselectivity is a result of kinetic control. acs.org

A representative data table for a computational study of a [3+2] cycloaddition reaction of a nitrile imine is presented below.

| Reaction Pathway | Activation Energy (kcal/mol) | Product |

| Regioisomer A | 15.2 | Major Product |

| Regioisomer B | 19.8 | Minor Product |

Prediction of Structure-Reactivity Relationships and Selectivity Profiles

Computational chemistry provides a powerful platform for establishing structure-activity relationships (SAR) and predicting the reactivity and selectivity of compounds like this compound. By systematically modifying the structure of the molecule in silico and calculating relevant electronic and energetic parameters, one can predict how these changes will affect its chemical behavior.

For instance, the introduction of electron-donating or electron-withdrawing substituents on the N-phenyl ring can significantly influence the electronic properties of the hydrazonoyl chloride and the corresponding nitrile imine. Computational studies can quantify these effects. An electron-withdrawing group would be expected to lower the HOMO and LUMO energy levels, potentially affecting the reactivity in cycloaddition reactions. The influence of substituents on the antimicrobial activity of related compounds has been noted, with chloro-substituents sometimes leading to enhanced activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, which often employ computationally derived descriptors, can be used to build predictive models for biological activity. nih.gov While no specific QSAR studies on this compound were found, the methodology is broadly applicable. Computational descriptors such as molecular electrostatic potential (MEP), HOMO-LUMO energies, and various thermodynamic properties can be correlated with experimentally determined activities to develop predictive models. ekb.eg

The following table illustrates how computational descriptors can be used to predict the effect of substituents on reactivity.

| Substituent on Phenyl Ring | Calculated HOMO Energy (eV) | Predicted Reactivity |

| -NO2 (electron-withdrawing) | -7.0 | Decreased |

| -H (unsubstituted) | -6.5 | Baseline |

| -OCH3 (electron-donating) | -6.2 | Increased |

Molecular Dynamics Simulations of Compound Interactions

MD simulations can provide detailed insights into the binding mode of a ligand within the active site of a protein. thaiscience.info For example, if this compound were to be investigated as a potential enzyme inhibitor, MD simulations could be used to predict its binding affinity and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

These simulations can also be used to study the conformational dynamics of the molecule in different solvent environments. The stability of the compound, its solvation properties, and its tendency to aggregate can all be investigated using MD. The root mean square deviation (RMSD) of the atomic positions over time is often used to assess the stability of the simulated system. researchgate.net

A hypothetical data table summarizing the results of an MD simulation of this compound binding to a target protein is shown below.

| Parameter | Value |

| Binding Free Energy (MM/GBSA) | -8.5 kcal/mol |

| Number of Hydrogen Bonds | 2 |

| Key Interacting Residues | Tyr123, Phe256, Arg301 |

| Average RMSD of Ligand | 1.2 Å |

Future Prospects and Innovation in Research on 1e 2 Oxo N Phenylpropanehydrazonoyl Chloride

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Future research is poised to expand the synthetic utility of (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride through the development of innovative catalytic systems. While traditional syntheses often rely on stoichiometric bases, the focus is shifting towards catalytic approaches that offer improved efficiency, selectivity, and sustainability.

One promising area is the advancement of transition-metal catalysis . While copper(I) catalysis has been explored for reactions of hydrazonoyl chlorides, the development of catalysts with novel ligands could offer unprecedented control over reactivity and selectivity. For instance, tailored phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could modulate the electronic and steric properties of the metal center, enabling transformations that are currently challenging.

Lewis acid catalysis also presents significant opportunities. The activation of the hydrazonoyl chloride moiety by a Lewis acid could facilitate nucleophilic substitution or cycloaddition reactions under milder conditions and with enhanced stereoselectivity. Future work may involve the screening of a broader range of Lewis acids, including chiral variants for asymmetric catalysis.

Furthermore, the exploration of organocatalysis could provide metal-free alternatives for activating this compound. Chiral organocatalysts, such as thioureas or phosphoric acids, could engage in hydrogen bonding or other non-covalent interactions with the substrate, paving the way for novel enantioselective transformations.

| Catalytic System | Potential Advantages | Research Focus |

| Transition-Metal Catalysis | High efficiency, tunable reactivity and selectivity | Development of novel phosphine and NHC ligands |

| Lewis Acid Catalysis | Milder reaction conditions, potential for stereocontrol | Screening of diverse Lewis acids, including chiral catalysts |

| Organocatalysis | Metal-free conditions, potential for enantioselectivity | Exploration of chiral thioureas, phosphoric acids, and other organocatalysts |

Exploration of New Reaction Manifolds and Unprecedented Transformations

Beyond its established role in the synthesis of pyrazoles and thiadiazoles, future research will likely uncover new reaction manifolds for this compound. The unique combination of functional groups in this molecule—a hydrazonoyl chloride, a ketone, and an N-phenyl group—offers a rich playground for discovering novel transformations.

One area of exploration is the development of cascade reactions . By designing substrates that can undergo a series of intramolecular reactions following an initial transformation of the hydrazonoyl chloride, complex molecular architectures could be assembled in a single step. This approach would significantly enhance synthetic efficiency and atom economy.

The potential for C-H activation reactions involving the N-phenyl group or other positions of the molecule is another exciting frontier. Transition-metal catalysts could be employed to direct the functionalization of otherwise inert C-H bonds, leading to the synthesis of novel derivatives with unique substitution patterns.

Furthermore, the exploration of photoredox catalysis could unlock unprecedented reactivity. By using light to generate reactive intermediates, it may be possible to achieve transformations that are not feasible under thermal conditions. This could include novel cycloaddition pathways or cross-coupling reactions.

Strategies for Stereoselective and Enantioselective Syntheses

The development of stereoselective and particularly enantioselective reactions involving this compound is a key area for future innovation. While some stereoselective syntheses of derivatives have been reported, the field of asymmetric catalysis in this context remains largely unexplored. ekb.eg

One promising strategy involves the use of chiral catalysts , as mentioned in section 7.1. Chiral transition-metal complexes or organocatalysts could create a chiral environment around the substrate, directing the approach of the reacting partner to favor the formation of one enantiomer over the other.

Another approach is the use of chiral auxiliaries . By temporarily attaching a chiral group to the this compound molecule, it is possible to induce diastereoselectivity in subsequent reactions. The auxiliary can then be removed to afford the enantiomerically enriched product.

The development of substrate-controlled stereoselective reactions is also a viable strategy. By introducing chiral centers into the reacting partner, it may be possible to control the stereochemical outcome of the reaction through steric and electronic interactions between the two chiral molecules.

| Strategy | Description | Key Advantage |

| Chiral Catalysis | Use of a chiral catalyst to create a chiral reaction environment. | High catalytic efficiency and potential for high enantioselectivity. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to the substrate to induce diastereoselectivity. | Can be a reliable method when catalytic options are limited. |

| Substrate Control | Use of a chiral reacting partner to control the stereochemical outcome. | Useful for diastereoselective reactions where the chirality of the product is determined by the chirality of the starting materials. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes involving this compound with flow chemistry and automated synthesis platforms represents a significant leap towards more efficient, safer, and scalable chemical production.

Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, offers numerous advantages. These include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. For reactions involving potentially unstable intermediates, such as the nitrilimines generated from hydrazonoyl chlorides, flow chemistry can enhance safety by minimizing the accumulation of hazardous species.

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. This would be particularly valuable for drug discovery and materials science applications, where a large number of derivatives of a core scaffold are often required for biological or physical property testing. The automated system could control reagent addition, reaction monitoring, and product purification, significantly accelerating the research and development process.

The future in this area will likely see the development of dedicated flow reactors and automated platforms specifically designed for the synthesis of heterocycles from hydrazonoyl chlorides, including this compound. This will not only enhance the efficiency and safety of existing processes but also enable the discovery of new reactions and synthetic pathways that are not feasible using traditional batch chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride, and what analytical techniques confirm its structure?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting methyl (4-methoxyphenyl)carbamodithioate with hydrazonoyl chloride precursors in polar solvents (e.g., acetic acid) under catalytic acidic conditions (e.g., H₂SO₄) yields high-purity intermediates . Structural confirmation relies on spectral

- 1H NMR : Signals at δ 2.32–2.61 ppm (CH₃ groups), δ 3.81 ppm (OCH₃), and aromatic proton resonances between δ 6.91–8.01 ppm .

- IR : Key peaks at 1685 cm⁻¹ (C=O stretch) and 2932–3088 cm⁻¹ (aliphatic/aromatic C-H stretches) .

- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., C: 73.33% calculated vs. 73.29% observed) .

Q. What role does this compound play in synthesizing heterocyclic compounds, and what are typical reaction conditions?

- Methodological Answer : The compound acts as a key intermediate for synthesizing 1,3,4-thiadiazoles and α-pyranones. For instance, condensation with aldehydes (e.g., benzaldehyde) in glacial acetic acid at room temperature for 4 hours forms derivatives like 2-oxo-N,4-diphenylbut-3-enehydrazonoyl chloride . Reaction monitoring via TLC and recrystallization from benzene improves purity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in condensation reactions?

- Methodological Answer : Key variables include:

- Solvent Choice : Polar aprotic solvents (e.g., acetic acid) enhance reactivity .

- Catalyst Concentration : Trace H₂SO₄ (2–3 drops per 20 mL solvent) accelerates kinetics without side-product formation .

- Stoichiometry : Equimolar ratios of precursors (e.g., 0.01 mol each) maximize yield (76–95%) .

- Reaction Time : 4–6 hours at room temperature balances efficiency and side-reaction suppression .

Q. How can contradictions in spectral data for derivatives of this compound be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- Combined NMR/IR : Confirm functional groups (e.g., C=O, NH) and regiochemistry .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms or stereochemistry (applied to analogous compounds in ).

- Computational Chemistry : Compare experimental spectra with density functional theory (DFT)-predicted vibrational frequencies .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Methodological Answer :

- Functional Group Modification : Introduce substituents (e.g., halides, methoxy groups) at the phenyl ring to enhance antimicrobial activity .

- Molecular Docking : Prioritize derivatives with high binding affinity to bacterial enzyme targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

- In Vitro Screening : Test derivatives against gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.